molecular formula C32H46O5 B11090353 Methyl (3alpha,12alpha)-12-hydroxy-3-[(phenylcarbonyl)oxy]cholan-24-oate

Methyl (3alpha,12alpha)-12-hydroxy-3-[(phenylcarbonyl)oxy]cholan-24-oate

Cat. No.: B11090353
M. Wt: 510.7 g/mol
InChI Key: WODXMQWAKLTMLB-ARQJWGRZSA-N
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Description

(3R,12S)-12-HYDROXY-17-(4-METHOXY-1-METHYL-4-OXOBUTYL)-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL BENZOATE is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,12S)-12-HYDROXY-17-(4-METHOXY-1-METHYL-4-OXOBUTYL)-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL BENZOATE involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of hydroxyl, methoxy, and oxobutyl groups through various functional group transformations.

    Esterification: Formation of the benzoate ester by reacting the hydroxyl group with benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

(3R,12S)-12-HYDROXY-17-(4-METHOXY-1-METHYL-4-OXOBUTYL)-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL BENZOATE undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Substitution of functional groups with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

(3R,12S)-12-HYDROXY-17-(4-METHOXY-1-METHYL-4-OXOBUTYL)-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,12S)-12-HYDROXY-17-(4-METHOXY-1-METHYL-4-OXOBUTYL)-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL BENZOATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    Signal Transduction: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,8R,10R,12R,14R)-12-hydroxy-4,4,8,10,14-pentamethylhexadeca-1,3,5,7-tetraene-9-one.
  • METHYL (3R,4S)-3-((3S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-4-METHOXY-4-OXOBUTYL)-2-HYDROXY-3,4-DIMETHYL-1-CYCLOHEXENE-1-CARBOXYLATE.

Uniqueness

(3R,12S)-12-HYDROXY-17-(4-METHOXY-1-METHYL-4-OXOBUTYL)-10,13-DIMETHYLHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL BENZOATE is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C32H46O5

Molecular Weight

510.7 g/mol

IUPAC Name

[(3R,12S)-12-hydroxy-17-(5-methoxy-5-oxopentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C32H46O5/c1-20(10-15-29(34)36-4)25-13-14-26-24-12-11-22-18-23(37-30(35)21-8-6-5-7-9-21)16-17-31(22,2)27(24)19-28(33)32(25,26)3/h5-9,20,22-28,33H,10-19H2,1-4H3/t20?,22?,23-,24?,25?,26?,27?,28+,31?,32?/m1/s1

InChI Key

WODXMQWAKLTMLB-ARQJWGRZSA-N

Isomeric SMILES

CC(CCC(=O)OC)C1CCC2C1([C@H](CC3C2CCC4C3(CC[C@H](C4)OC(=O)C5=CC=CC=C5)C)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C

Origin of Product

United States

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